molecular formula C256H381N65O79S6 B240875 Insulin aspart CAS No. 116094-23-6

Insulin aspart

Katalognummer: B240875
CAS-Nummer: 116094-23-6
Molekulargewicht: 5832 g/mol
InChI-Schlüssel: VOMXSOIBEJBQNF-UTTRGDHVSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: Insulin aspart is produced using recombinant DNA technology. The gene encoding this compound is inserted into the genome of a yeast strain, typically Saccharomyces cerevisiae . The yeast cells are then cultured in a bioreactor under controlled conditions, where they express and secrete this compound . The insulin is harvested, purified, and formulated into a solution suitable for injection .

Industrial Production Methods: The industrial production of this compound involves several key steps:

Analyse Chemischer Reaktionen

Types of Reactions: Insulin aspart primarily undergoes reactions typical of proteins, including:

Common Reagents and Conditions:

Major Products Formed:

Wissenschaftliche Forschungsanwendungen

Pharmacokinetics and Pharmacodynamics

Insulin aspart is characterized by its rapid onset and short duration of action, which is achieved by substituting the proline residue at position B28 of the B-chain with aspartic acid. This modification reduces its propensity to form hexamers, facilitating faster absorption from subcutaneous injection sites .

Key Pharmacokinetic Properties

PropertyThis compoundRegular Human Insulin
Time to Maximum Concentration (Tmax)~40 minutes~60-90 minutes
Maximum Concentration (Cmax)Nearly doubleLower
Duration of ActionShorterLonger

Clinical Efficacy

Numerous clinical studies have demonstrated the efficacy of this compound in various patient populations. For instance, randomized controlled trials have shown that switching to this compound significantly reduces HbA1c levels and postprandial glucose excursions compared to regular human insulin .

Case Study Insights

  • Type 2 Diabetes Management : A study involving patients with type 2 diabetes showed that those using this compound experienced significantly lower glycemic variability compared to those on regular insulin, with a p-value of 0.0004 indicating statistical significance .
  • Pregnant Patients : this compound has also been shown to be safe and effective for glycemic control in pregnant women with diabetes, providing a critical option during pregnancy when tight glycemic control is essential.

Delivery Systems and Innovations

The development of advanced insulin delivery systems has further enhanced the applications of this compound. Notable innovations include:

  • Continuous Subcutaneous Insulin Infusion : This method allows for more precise dosing and better management of blood glucose levels throughout the day.
  • V-Go Insulin Delivery System : A recent comparative study indicated that patients using the V-Go system experienced a significant reduction in A1C levels compared to those using multiple daily injections, with an average decrease of 1.5% in the V-Go group versus an increase in the traditional group .

Research Findings on this compound Applications

  • Improved Postprandial Control : this compound has consistently shown superior postprandial glucose control in clinical settings, making it suitable for "basal-bolus" regimens where rapid-acting insulins are used alongside long-acting insulins .
  • Diverse Patient Populations : Studies have validated its use across various demographics, including children, hospitalized patients, and those with renal impairment, demonstrating its versatility and safety profile .
  • Pulmonary Delivery Systems : Research into alternative delivery methods, such as nebulizer-compatible solid lipid nanoparticles for pulmonary administration, has shown promising results in enhancing bioavailability and stability of this compound .

Biologische Aktivität

Insulin aspart, a rapid-acting insulin analogue, is widely used in the management of diabetes mellitus, particularly for controlling postprandial blood glucose levels. This article delves into its biological activity, pharmacokinetics, and clinical efficacy based on diverse research findings.

This compound is a recombinant analogue of human insulin, distinguished by the substitution of proline with aspartic acid at position B28. This modification reduces the tendency of this compound to form hexamers, which enhances its absorption rate following subcutaneous injection. Consequently, this compound achieves a more rapid onset of action compared to regular human insulin (RHI), making it suitable for mealtime insulin therapy in diabetic patients .

2. Pharmacokinetics

The pharmacokinetic profile of this compound shows significant differences from RHI:

  • Peak Concentration (CmaxC_{max}) : this compound reaches its peak concentration almost twice as high as RHI, with a time to maximum concentration (TmaxT_{max}) occurring approximately 40 minutes post-administration .
  • Duration of Action : this compound has a shorter duration of action compared to RHI, which is advantageous for controlling postprandial glucose spikes without prolonged hypoglycemia risk .
ParameterThis compoundRegular Human Insulin
CmaxC_{max}HigherLower
TmaxT_{max}~40 min~100 min
Duration of ActionShorterLonger

3. Clinical Efficacy

Numerous studies have demonstrated the efficacy of this compound in improving glycemic control:

  • Postprandial Glucose Control : In randomized controlled trials, this compound has been shown to significantly lower postprandial glucose excursions compared to RHI. For instance, one study reported a 20% reduction in postprandial glucose levels when this compound was administered at mealtime versus RHI given 30 minutes prior .
  • Glycemic Control in Diverse Populations : Clinical trials have established that this compound is effective across various patient populations, including children and pregnant women. It has also been shown to be safe for use in hospitalized patients and those using continuous subcutaneous insulin infusion systems .

4. Safety Profile

This compound is generally well-tolerated, with a lower incidence of severe hypoglycemia compared to RHI. In studies involving patients with type 1 diabetes, episodes requiring third-party intervention were significantly fewer with this compound (20 events) compared to human insulin (44 events) during treatment periods .

5. Case Studies and Observational Studies

Several observational studies have highlighted the real-world effectiveness of this compound:

  • A large cohort study indicated that switching to this compound resulted in significant reductions in HbA1c levels and fasting plasma glucose (FPG) among patients with type 2 diabetes .
  • In another study involving 90 subjects with type 1 diabetes, the use of this compound led to a 22% reduction in plasma glucose excursions outside the normal range when compared to human insulin .

6. Immunogenicity and Biological Activity Assessment

Research comparing the immunogenicity of different formulations of this compound has shown comparable safety profiles between biosimilars and originator products. A study assessed the incidence of anti-insulin antibodies (AIA) and found no significant differences between patients treated with biosimilar formulations and those receiving NovoRapid®, indicating that both formulations maintain similar biological activity without adverse immunogenic effects .

Eigenschaften

IUPAC Name

4-[[2-[[88-[[5-amino-2-[[2-[[2-[[2-[(2-aminoacetyl)amino]-3-methylpentanoyl]amino]-3-methylbutanoyl]amino]-4-carboxybutanoyl]amino]-5-oxopentanoyl]amino]-6-[[2-[[2-[[5-amino-2-[[4-amino-2-[[2-[(2-amino-3-phenylpropanoyl)amino]-3-methylbutanoyl]amino]-4-oxobutanoyl]amino]-5-oxopentanoyl]amino]-3-(1H-imidazol-4-yl)propanoyl]amino]-4-methylpentanoyl]amino]-47-[(3-amino-1-carboxy-3-oxopropyl)carbamoyl]-53-(2-amino-2-oxoethyl)-62-(3-amino-3-oxopropyl)-77-butan-2-yl-24,56-bis(2-carboxyethyl)-83-(1-hydroxyethyl)-12,71,80-tris(hydroxymethyl)-33,50,65-tris[(4-hydroxyphenyl)methyl]-15-(1H-imidazol-4-ylmethyl)-27-methyl-18,30,36,59,68-pentakis(2-methylpropyl)-7,10,13,16,19,22,25,28,31,34,37,40,49,52,55,58,61,64,67,70,73,76,79,82,85,87-hexacosaoxo-21,39-di(propan-2-yl)-3,4,44,45,90,91-hexathia-8,11,14,17,20,23,26,29,32,35,38,41,48,51,54,57,60,63,66,69,72,75,78,81,84,86-hexacosazabicyclo[72.11.7]dononacontane-42-carbonyl]amino]acetyl]amino]-5-[[1-[[2-[[1-[[1-[[1-[[1-[[1-[[6-amino-1-[(1-carboxy-2-hydroxypropyl)amino]-1-oxohexan-2-yl]amino]-3-carboxy-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-2-oxoethyl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-5-oxopentanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C256H381N65O79S6/c1-29-129(23)204(313-191(338)102-258)251(394)317-203(128(21)22)247(390)287-157(73-80-198(348)349)216(359)282-154(69-76-187(262)334)220(363)308-182-114-404-405-115-183-243(386)305-177(109-323)240(383)293-160(85-121(7)8)224(367)294-166(92-138-51-59-144(328)60-52-138)227(370)283-152(67-74-185(260)332)217(360)289-159(84-120(5)6)222(365)285-156(72-79-197(346)347)219(362)301-172(98-188(263)335)234(377)297-168(94-140-55-63-146(330)64-56-140)230(373)309-181(242(385)304-175(254(397)398)100-190(265)337)113-403-402-112-180(213(356)272-105-192(339)277-151(70-77-195(342)343)215(358)280-149(50-42-82-270-256(266)267)211(354)271-106-193(340)278-164(90-136-45-36-32-37-46-136)226(369)296-165(91-137-47-38-33-39-48-137)229(372)298-169(95-141-57-65-147(331)66-58-141)238(381)319-206(132(26)325)252(395)303-174(101-199(350)351)235(378)281-150(49-40-41-81-257)221(364)321-208(134(28)327)255(399)400)311-249(392)202(127(19)20)316-236(379)162(87-123(11)12)291-228(371)167(93-139-53-61-145(329)62-54-139)295-223(366)158(83-119(3)4)288-209(352)131(25)276-214(357)155(71-78-196(344)345)286-246(389)201(126(17)18)315-237(380)163(88-124(13)14)292-232(375)171(97-143-104-269-118-275-143)300-239(382)176(108-322)279-194(341)107-273-212(355)179(111-401-406-116-184(310-244(182)387)245(388)320-207(133(27)326)253(396)306-178(110-324)241(384)318-205(130(24)30-2)250(393)312-183)307-225(368)161(86-122(9)10)290-231(374)170(96-142-103-268-117-274-142)299-218(361)153(68-75-186(261)333)284-233(376)173(99-189(264)336)302-248(391)200(125(15)16)314-210(353)148(259)89-135-43-34-31-35-44-135/h31-39,43-48,51-66,103-104,117-134,148-184,200-208,322-331H,29-30,40-42,49-50,67-102,105-116,257-259H2,1-28H3,(H2,260,332)(H2,261,333)(H2,262,334)(H2,263,335)(H2,264,336)(H2,265,337)(H,268,274)(H,269,275)(H,271,354)(H,272,356)(H,273,355)(H,276,357)(H,277,339)(H,278,340)(H,279,341)(H,280,358)(H,281,378)(H,282,359)(H,283,370)(H,284,376)(H,285,365)(H,286,389)(H,287,390)(H,288,352)(H,289,360)(H,290,374)(H,291,371)(H,292,375)(H,293,383)(H,294,367)(H,295,366)(H,296,369)(H,297,377)(H,298,372)(H,299,361)(H,300,382)(H,301,362)(H,302,391)(H,303,395)(H,304,385)(H,305,386)(H,306,396)(H,307,368)(H,308,363)(H,309,373)(H,310,387)(H,311,392)(H,312,393)(H,313,338)(H,314,353)(H,315,380)(H,316,379)(H,317,394)(H,318,384)(H,319,381)(H,320,388)(H,321,364)(H,342,343)(H,344,345)(H,346,347)(H,348,349)(H,350,351)(H,397,398)(H,399,400)(H4,266,267,270)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WEDIKSVWBUKTRA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)C1C(=O)NC2CSSCC(C(=O)NC(CSSCC(C(=O)NCC(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(CSSCC(NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC2=O)CO)CC(C)C)CC3=CC=C(C=C3)O)CCC(=O)N)CC(C)C)CCC(=O)O)CC(=O)N)CC4=CC=C(C=C4)O)C(=O)NC(CC(=O)N)C(=O)O)C(=O)NCC(=O)NC(CCC(=O)O)C(=O)NC(CCCNC(=N)N)C(=O)NCC(=O)NC(CC5=CC=CC=C5)C(=O)NC(CC6=CC=CC=C6)C(=O)NC(CC7=CC=C(C=C7)O)C(=O)NC(C(C)O)C(=O)NC(CC(=O)O)C(=O)NC(CCCCN)C(=O)NC(C(C)O)C(=O)O)C(C)C)CC(C)C)CC8=CC=C(C=C8)O)CC(C)C)C)CCC(=O)O)C(C)C)CC(C)C)CC9=CNC=N9)CO)NC(=O)C(CC(C)C)NC(=O)C(CC2=CNC=N2)NC(=O)C(CCC(=O)N)NC(=O)C(CC(=O)N)NC(=O)C(C(C)C)NC(=O)C(CC2=CC=CC=C2)N)C(=O)NC(C(=O)NC(C(=O)N1)CO)C(C)O)NC(=O)C(CCC(=O)N)NC(=O)C(CCC(=O)O)NC(=O)C(C(C)C)NC(=O)C(C(C)CC)NC(=O)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C256H381N65O79S6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

5826 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.